Synthesis, Characterization, and Mechanistic Profiling of (E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one
Synthesis, Characterization, and Mechanistic Profiling of (E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, functioning as versatile precursors for heterocyclic synthesis and exhibiting a broad spectrum of pharmacological activities. Specifically, the introduction of a fluorine atom in (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (commonly referred to as 4-fluorochalcone) significantly alters the molecule's physicochemical profile. The high electronegativity and small van der Waals radius of fluorine enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for downstream drug discovery[1],. This technical guide provides a comprehensive, self-validating protocol for the synthesis of 4-fluorochalcone via the Claisen-Schmidt condensation, alongside rigorous spectroscopic characterization data to ensure experimental reproducibility.
Mechanistic Rationale: The Claisen-Schmidt Condensation
The synthesis of 4-fluorochalcone relies on the base-catalyzed Claisen-Schmidt condensation between an enolizable ketone (acetophenone) and a non-enolizable aromatic aldehyde (4-fluorobenzaldehyde)[1].
Causality in Experimental Design:
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Base Selection & Chemoselectivity: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is utilized to generate the reactive enolate from acetophenone. Because 4-fluorobenzaldehyde lacks α-protons, self-condensation of the aldehyde is impossible. Furthermore, the ketone's self-condensation is kinetically disfavored compared to the cross-aldol reaction with the highly electrophilic fluorinated aldehyde, ensuring high chemoselectivity[1],[2].
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Thermodynamic Control: The initial aldol addition yields a β-hydroxy ketone intermediate. Under basic conditions and ambient temperature, this intermediate rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The extended conjugation of the resulting α,β-unsaturated system drives the reaction to completion, exclusively yielding the thermodynamically stable (E)-isomer (trans-alkene),[3].
Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol
The following methodology is optimized for high yield and purity, establishing a self-validating system where visual cues (precipitation) align with chemical transformations.
Materials:
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Acetophenone (1.0 equivalent)
-
4-Fluorobenzaldehyde (1.0 equivalent)
-
20% w/v Aqueous Sodium Hydroxide (NaOH)
-
Ethanol (95%)
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Ice-cold distilled water
-
Dilute Hydrochloric Acid (HCl, 1M)
Step-by-Step Workflow:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of 4-fluorobenzaldehyde in 20 mL of 95% ethanol[1],.
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Catalysis Initiation: Place the flask in a water bath at room temperature (20-25 °C). Slowly add 5 mL of the 20% aqueous NaOH solution dropwise over 10 minutes to prevent localized heating and side reactions[2].
-
Propagation: Stir the mixture vigorously for 3 to 4 hours. The solution will progressively darken, and a solid precipitate may begin to form as the solubility limit of the chalcone in ethanol is reached[1].
-
Quenching and Workup: Pour the reaction mixture into 100 mL of crushed ice/water. Neutralize the residual base by adding 1M HCl dropwise until the pH reaches ~7.0. This maximizes the precipitation of the crude product out of the aqueous phase[1].
-
Isolation: Collect the pale yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold distilled water to remove unreacted starting materials and inorganic salts[1].
-
Purification: Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under vacuum to afford pure (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one[2],[4].
Step-by-step experimental workflow for the synthesis and isolation of 4-fluorochalcone.
Analytical Characterization
Rigorous characterization is paramount to validate the structural integrity and isomeric purity of the synthesized chalcone. The (E)-configuration is definitively confirmed by the large scalar coupling constant (J ≈ 15.5 Hz) between the α and β vinylic protons in the ^1H NMR spectrum[5],[3].
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁FO | [6] |
| Molecular Weight | 226.25 g/mol | [6] |
| Physical Appearance | Pale yellow crystalline solid | [7] |
| Melting Point | 87 °C | [8],[7] |
| Solubility | Soluble in Chloroform, Dichloromethane, hot Ethanol | [1] |
Table 2: ^1H NMR Spectral Data (500 MHz, CDCl₃) [9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.06 – 7.10 | Multiplet | 2H | - | Aromatic protons (C3', C5' of 4-F-phenyl) |
| 7.47 – 7.50 | Multiplet | 3H | - | H-α vinylic proton + Aromatic (C3, C4, C5 of phenyl) |
| 7.56 | Triplet of doublets | 1H | 7.5, 1.5, 1.5 | Aromatic para-proton (C4 of phenyl) |
| 7.58 – 7.62 | Multiplet | 2H | - | Aromatic protons (C2', C6' of 4-F-phenyl) |
| 7.76 | Doublet | 1H | 15.5 | H-β vinylic proton (indicates trans geometry) |
| 8.00 – 8.02 | Multiplet | 2H | - | Aromatic ortho-protons (C2, C6 of phenyl) |
Table 3: ^13C NMR & IR Spectral Data ,[10],[3]
| Analytical Method | Key Signals / Wavenumbers | Structural Assignment |
| ^13C NMR (CDCl₃) | ~190.0 ppm | Carbonyl carbon (C=O) |
| ~163.0 - 165.0 ppm (d, J ~ 250 Hz) | C-F aromatic carbon | |
| ~143.0 ppm | C-β vinylic carbon | |
| ~122.0 ppm | C-α vinylic carbon | |
| FT-IR (KBr pellet) | 1662 - 1664 cm⁻¹ | Conjugated C=O stretch |
| 1606 - 1612 cm⁻¹ | Conjugated C=C stretch | |
| 1228, 1192 cm⁻¹ | C-F stretch |
Biological Relevance & Application
The 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one scaffold is a highly modular pharmacophore. The fluorination at the para-position of the B-ring acts as an isosteric replacement for hydrogen, which blocks metabolic oxidation sites (e.g., preventing rapid degradation by cytochrome P450 enzymes) while increasing the compound's lipophilicity for better cellular membrane penetration[1].
In biological assays, fluorinated chalcones and their derivatives have demonstrated significant potential as targeted therapeutics. Mechanistically, they have been shown to induce cellular apoptosis in malignant cell lines via caspase cascade activation, outperforming standard chemotherapeutics like 5-fluorouracil in specific gastric cancer models[5]. Furthermore, they act as potent inhibitors of myeloperoxidase (MPO)—an enzyme heavily implicated in chronic inflammatory diseases—thereby reducing oxidative stress[5],[3].
Biological modulation pathways of 4-fluorochalcone in anti-inflammatory and anticancer models.
References
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[2] Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections. PMC / NIH. [Link]
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[4] Catalyst for catalytic synthesis of chalcone compounds and application thereof. Google Patents (CN110124744B).
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[6] 4-Fluorochalcone | C15H11FO | CID 5366988. PubChem - NIH.[Link]
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[5] Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules 2019 / MDPI.[Link]
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Synthesis and anti-inflammatory activity of fluorinated chalcone derivatives. NIScPR.[Link]
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[10] Electrochemically Enabled Oxidative Aromatization of Pyrazolines. Royal Society of Chemistry.[Link]
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[3] Synthesis and Evaluation of Novel Prenylated Chalcone Derivatives as Anti-leishmanial and Anti-trypanosomal Compounds. ResearchGate.[Link]
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[9] Studies on Unprecedented Catalytic Selective Molecular Transformations through Rational Construction of Systems Specific to Soli. University of Tokyo Repository.[Link]
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